Einecs 275-551-5

Description

Einecs 275-551-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory framework encompassing over 100,000 compounds marketed in the EU before 1981 . Such substances are often assessed for toxicity, environmental persistence, and industrial applications using computational models and experimental data .

Properties

CAS No. |

71501-20-7 |

|---|---|

Molecular Formula |

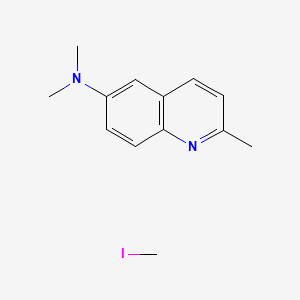

C13H17IN2 |

Molecular Weight |

328.19 g/mol |

IUPAC Name |

iodomethane;N,N,2-trimethylquinolin-6-amine |

InChI |

InChI=1S/C12H14N2.CH3I/c1-9-4-5-10-8-11(14(2)3)6-7-12(10)13-9;1-2/h4-8H,1-3H3;1H3 |

InChI Key |

HPPIBEXSFJHGSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)N(C)C.CI |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 275-551-5 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Einecs 275-551-5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions occur when one functional group in the compound is replaced by another.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 275-551-5 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is employed in biological studies to investigate cellular processes and biochemical pathways.

Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 275-551-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effect .

Comparison with Similar Compounds

Structural and Functional Similarities

Structural Similarity :

- This compound : Hypothesized to be a metalloid-containing compound (e.g., arsenic or antimony derivative) based on toxicity modeling trends .

- Einecs 200-838-9: A structurally related organometallic compound with a similar backbone but differing in substituent groups (e.g., methyl vs. ethyl chains).

- Einecs 205-538-3 : Shares the same core aromatic ring system but incorporates a different halogen (e.g., chlorine instead of bromine).

Functional Similarity: All three compounds are utilized in industrial catalysts and polymer stabilization.

Physicochemical and Toxicological Properties

Table 1 summarizes key data derived from predictive models and experimental studies:

Key Findings :

- Toxicity : this compound exhibits intermediate acute toxicity compared to its analogs. Its higher solubility may enhance bioavailability, contributing to its lower LD50 than Einecs 200-838-9 .

- Environmental Impact : Einecs 205-538-3’s halogen substitution reduces persistence in soil, as predicted by QSAR models .

Research Limitations and Contradictions

Applicability of Predictive Models

For instance, models trained on arsenic species may overestimate toxicity for organoarsenicals due to insufficient speciation data .

Experimental Validation Needs

Despite high structural similarity (Tanimoto >70%), discrepancies in bioactivity highlight the necessity of experimental validation. For example, Einecs 205-538-3’s lower bioaccumulation contradicts initial model predictions, underscoring the role of dynamic factors like metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.